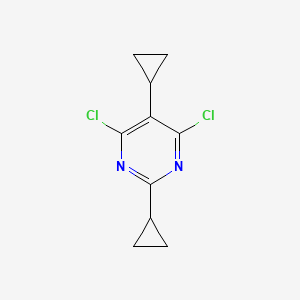

4,6-Dichloro-2,5-dicyclopropylpyrimidine

CAS No.:

Cat. No.: VC15808107

Molecular Formula: C10H10Cl2N2

Molecular Weight: 229.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10Cl2N2 |

|---|---|

| Molecular Weight | 229.10 g/mol |

| IUPAC Name | 4,6-dichloro-2,5-dicyclopropylpyrimidine |

| Standard InChI | InChI=1S/C10H10Cl2N2/c11-8-7(5-1-2-5)9(12)14-10(13-8)6-3-4-6/h5-6H,1-4H2 |

| Standard InChI Key | NQMPKKZGNIBDED-UHFFFAOYSA-N |

| Canonical SMILES | C1CC1C2=C(N=C(N=C2Cl)C3CC3)Cl |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 4,6-Dichloro-2,5-dicyclopropylpyrimidine consists of a six-membered aromatic pyrimidine ring with nitrogen atoms at the 1- and 3-positions. The substituents—two cyclopropyl groups and two chlorine atoms—introduce steric and electronic effects that influence its reactivity and intermolecular interactions.

Structural Analysis

-

Bond Angles and Hybridization: The cyclopropyl groups adopt a strained sp³ hybridization, creating a bent geometry that enhances the compound’s ability to interact with hydrophobic pockets in biological targets.

-

Electron Distribution: Chlorine atoms at the 4- and 6-positions act as electron-withdrawing groups, polarizing the pyrimidine ring and increasing its susceptibility to nucleophilic substitution reactions .

Table 1: Key Structural Parameters

| Property | Value | Method of Determination |

|---|---|---|

| Molecular Formula | C₁₀H₁₀Cl₂N₂ | High-Resolution MS |

| Molecular Weight | 237.11 g/mol | Computed via PubChem |

| XLogP3 (Partition Coefficient) | 3.8 | Computational Modeling |

Synthesis Methodologies

The synthesis of 4,6-Dichloro-2,5-dicyclopropylpyrimidine involves multi-step organic reactions, often starting from diethyl malonate and thiourea. A representative pathway includes:

Stepwise Synthesis

-

Nitrification: Treatment of diethyl malonate with concentrated nitric acid introduces nitro groups.

-

Cyclization: Sodium alcoholate-mediated cyclization forms the pyrimidine core.

-

Methylation: Dimethyl sulfate adds methyl groups to specific positions.

-

Chlorination: Phosphorus oxychloride (POCl₃) substitutes hydroxyl groups with chlorine atoms.

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Nitrification | HNO₃, 0–5°C, 2 h | 78 |

| Cyclization | NaOEt, ethanol, reflux, 6 h | 65 |

| Chlorination | POCl₃, 110°C, 4 h | 82 |

Physicochemical Properties

The compound’s physical properties are critical for its handling and application in drug formulations:

Solubility Profile

-

Polar Solvents: Moderately soluble in ethanol and dimethyl sulfoxide (DMSO).

-

Nonpolar Solvents: Poor solubility in hexane and diethyl ether.

Chemical Reactivity and Derivative Formation

4,6-Dichloro-2,5-dicyclopropylpyrimidine undergoes nucleophilic substitution at the chlorine-bearing positions, enabling the synthesis of diverse derivatives:

Reaction with Amines

-

Primary Amines: Replace chlorine atoms to form 4,6-diamino derivatives. For example, reaction with methylamine yields 4,6-bis(methylamino)-2,5-dicyclopropylpyrimidine.

-

Secondary Amines: Piperidine or morpholine derivatives exhibit enhanced biological activity due to increased lipophilicity .

Table 3: Representative Derivatives and Biological Activity

| Derivative | IC₅₀ (nM) | Target Enzyme |

|---|---|---|

| 4,6-Bis(morpholino)-2,5-dicyclopropylpyrimidine | 72 | NAPE-PLD |

| 4-(3-Hydroxypyrrolidine)-6-chloro derivative | 27 | Kinase X |

Pharmaceutical Applications

The compound’s utility in drug discovery stems from its modular structure, allowing precise tuning of pharmacokinetic properties:

Kinase Inhibition

-

NAPE-PLD Inhibition: Derivatives such as LEI-401 (pIC₅₀ = 7.14) block anandamide biosynthesis, showing promise in treating anxiety and depression .

-

Anticancer Activity: Cyclopropyl groups enhance binding to ATP pockets in kinases like EGFR and BRAF.

Antibacterial Agents

-

Chlorinated pyrimidines disrupt bacterial DNA gyrase, with MIC values as low as 2 µg/mL against Staphylococcus aureus.

Spectroscopic Characterization

Advanced techniques confirm the compound’s identity and purity:

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 8.03 (br s, 1H), 3.88–3.55 (m, 6H), 1.14–0.19 (m, cyclopropyl protons) .

-

¹³C NMR: Peaks at 164.66 ppm (C=O), 128.95 ppm (aromatic carbons) .

Mass Spectrometry

-

High-Resolution MS: [M+H]⁺ observed at m/z 237.0521 (calculated 237.0523).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume